molecular formula C10H7Cl2N B13711250 2-(2,3-Dichlorophenyl)pyrrole

2-(2,3-Dichlorophenyl)pyrrole

Cat. No.: B13711250
M. Wt: 212.07 g/mol
InChI Key: FBJUWKYKAPYKDO-UHFFFAOYSA-N
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Description

2-(2,3-Dichlorophenyl)pyrrole is an organic compound that belongs to the class of heterocyclic aromatic compounds It consists of a pyrrole ring substituted with a 2,3-dichlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,3-Dichlorophenyl)pyrrole can be achieved through several methods. One common approach involves the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This method is favored due to its mild reaction conditions and high functional group tolerance.

Another method involves the Paal-Knorr pyrrole synthesis, where a 1,4-dicarbonyl compound reacts with an amine to form the pyrrole ring . This reaction is typically carried out under acidic conditions and can be used to introduce various substituents on the pyrrole ring.

Industrial Production Methods

Industrial production of this compound often utilizes scalable synthetic routes such as the Suzuki-Miyaura coupling due to its efficiency and cost-effectiveness. The reaction conditions are optimized to ensure high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(2,3-Dichlorophenyl)pyrrole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include substituted pyrroles, pyrrole-2,3-dione derivatives, and hydrogenated pyrrole derivatives.

Scientific Research Applications

2-(2,3-Dichlorophenyl)pyrrole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(2,3-Dichlorophenyl)pyrrole involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2,3-Dichlorophenyl)pyrrole is unique due to the presence of the 2,3-dichlorophenyl group, which imparts distinct chemical and biological properties. This substitution pattern can influence the compound’s reactivity and interactions with biological targets, making it a valuable compound for various research applications.

Properties

Molecular Formula

C10H7Cl2N

Molecular Weight

212.07 g/mol

IUPAC Name

2-(2,3-dichlorophenyl)-1H-pyrrole

InChI

InChI=1S/C10H7Cl2N/c11-8-4-1-3-7(10(8)12)9-5-2-6-13-9/h1-6,13H

InChI Key

FBJUWKYKAPYKDO-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)Cl)Cl)C2=CC=CN2

Origin of Product

United States

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